S-acetyl-PEG4-Thiol
CAS No.:
Cat. No.: VC16026881
Molecular Formula: C12H24O5S2
Molecular Weight: 312.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H24O5S2 |
|---|---|
| Molecular Weight | 312.5 g/mol |
| IUPAC Name | S-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethyl] ethanethioate |
| Standard InChI | InChI=1S/C12H24O5S2/c1-12(13)19-11-9-17-7-5-15-3-2-14-4-6-16-8-10-18/h18H,2-11H2,1H3 |
| Standard InChI Key | YXPWLZNIZVCFEV-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)SCCOCCOCCOCCOCCS |
Introduction
Chemical Structure and Physicochemical Properties
S-acetyl-PEG4-Thiol belongs to a class of PEG-based linkers designed to facilitate controlled bioconjugation. The molecule features a tetraethylene glycol (PEG4) backbone terminated with an S-acetyl group, which serves as a protected thiol, and a hydroxyl or alkyne group at the opposite terminus, depending on the specific derivative . The PEG4 spacer provides hydrophilicity and flexibility, critical for maintaining the solubility of conjugated biomolecules in aqueous environments .
Molecular Characteristics
The molecular formula of S-acetyl-PEG4-Thiol is C₁₀H₂₀O₅S, with a molecular weight of 252.33 g/mol . Its discrete PEG structure (dPEG®) ensures monodispersity, a key advantage over traditional polydisperse PEG preparations . The compound’s acetyl-protected thiol (-S-Ac) is stable under ambient conditions but can be readily deprotected using hydroxylamine hydrochloride to expose the reactive sulfhydryl (-SH) group .
Key Physical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 223611-42-5 | |
| Purity | >98% | |
| Solubility | Methylene chloride, DMSO, DMAC | |
| Storage Conditions | -20°C, inert atmosphere | |
| Spacer Length | 14.6 Å (13 atoms) |
The S-acetyl group confers stability during storage and handling, preventing premature oxidation of the thiol . Deprotection yields a free sulfhydryl with a reactivity profile suitable for forming disulfide bonds or thioether linkages with maleimide-functionalized molecules .
Synthesis and Modification Strategies
The synthesis of S-acetyl-PEG4-Thiol involves sequential functionalization of a PEG4 backbone. Industrial protocols typically employ solid-phase synthesis or solution-phase reactions to introduce the S-acetyl and terminal functional groups .
Stepwise Synthesis
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PEG4 Backbone Preparation: Ethylene oxide monomers are polymerized under controlled conditions to form a tetraethylene glycol chain .
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Thiol Protection: The terminal thiol is acetylated using acetic anhydride or acetyl chloride, yielding the S-acetyl group .
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Terminal Functionalization: The opposite terminus is modified with a hydroxyl or alkyne group through nucleophilic substitution or esterification .
A representative synthesis of S-acetyl-dPEG4-OH (a hydroxyl-terminated variant) involves coupling a hydroxy-PEG4 intermediate with a thioacetylating reagent, followed by purification via column chromatography . The process emphasizes anhydrous conditions to prevent hydrolysis of the acetyl group .
Applications in Bioconjugation and Drug Delivery
Thiolation of Biomolecules
S-acetyl-PEG4-Thiol is widely used to introduce protected thiols into proteins, peptides, and nucleic acids. The hydroxyl terminus reacts with activated carboxylic acids (e.g., NHS esters) to form stable amide bonds, while the S-acetyl group remains inert until deprotection . For example, in antibody-drug conjugate (ADC) development, this reagent enables site-specific modification of lysine residues without disrupting antigen-binding domains .
Surface Functionalization
The compound’s PEG spacer minimizes nonspecific adsorption on surfaces such as gold nanoparticles or quantum dots. After deprotection, the exposed thiol forms self-assembled monolayers (SAMs) via gold-sulfur interactions, enhancing colloidal stability in biological fluids .
Nucleic Acid Modification
In oligonucleotide synthesis, S-acetyl-PEG4-Thiol serves as a phosphoramidite building block. Incorporation into DNA or RNA strands introduces a protected thiol for post-synthetic conjugation with fluorescent dyes or targeting ligands .
Comparative Analysis with Related PEG Derivatives
S-acetyl-PEG4-Alkyne vs. S-acetyl-PEG4-Thiol
While S-acetyl-PEG4-Alkyne (CAS 1422540-88-2) features a propargyl group for click chemistry, S-acetyl-PEG4-Thiol prioritizes thiol-based conjugation. The former enables copper-catalyzed azide-alkyne cycloaddition, whereas the latter excels in maleimide-thiol coupling .
Discrete PEG (dPEG®) vs. Traditional PEG
Traditional PEG mixtures (e.g., PEG 600) exhibit polydispersity, complicating pharmacokinetic studies. In contrast, monodisperse dPEG® derivatives like S-acetyl-PEG4-Thiol offer reproducible molecular weights and spacer lengths, critical for regulatory compliance in drug development .
Future Directions and Research Opportunities
Emerging applications include:
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Targeted Cancer Therapies: Conjugating S-acetyl-PEG4-Thiol to tumor-homing peptides for precision drug delivery.
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Diagnostic Nanoprobes: Functionalizing imaging agents with thiol-PEG4 linkers to reduce immune clearance.
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Gene Editing Tools: CRISPR-Cas9 complexes modified with PEG4-Thiol for improved cellular uptake .
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